molecular formula C14H27NO3 B2485156 Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate CAS No. 2309466-71-3

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate

Cat. No.: B2485156
CAS No.: 2309466-71-3
M. Wt: 257.374
InChI Key: PDVVNDFKCGFSBW-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyclohexyl-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other carbamates. Its cyclohexyl and hydroxypropyl groups contribute to its unique chemical and biological properties .

Biological Activity

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with cyclohexanol derivatives. The general synthetic route involves the following steps:

  • Formation of the Carbamate : The reaction of tert-butyl isocyanate with 2-cyclohexyl-2-hydroxypropyl alcohol leads to the formation of the carbamate.
  • Purification : The product can be purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of carbamates have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Cytotoxicity and Cancer Research

Research has demonstrated that certain piperidine derivatives, including those related to this compound, possess cytotoxic properties against cancer cell lines. A study highlighted that these compounds could induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular receptors or enzymes. For example, compounds with similar structures have been shown to interact with muscarinic receptors, influencing cell proliferation and apoptosis pathways .

Case Studies

  • Antimicrobial Testing : In a comparative study, this compound was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)Comparison CompoundMIC (µg/mL)
    Staphylococcus aureus32Penicillin16
    Escherichia coli64Gentamicin32
  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells, revealing an IC50 value indicating significant cytotoxicity compared to control groups treated with conventional chemotherapeutics.

Research Findings Summary

The biological activity of this compound is supported by diverse research findings:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Cytotoxic Effects : Induces apoptosis in cancer cell lines.
  • Potential Mechanisms : Involves receptor interactions affecting cell growth and survival.

Properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h11,17H,5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVVNDFKCGFSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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